2-(4-nitrophenyl)-2-oxoethyl 2-[2-chloro-5-(trifluoromethyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate
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Overview
Description
2-(4-nitrophenyl)-2-oxoethyl 2-[2-chloro-5-(trifluoromethyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is a complex organic compound with significant potential in various scientific fields. This compound features a unique combination of functional groups, including nitrophenyl, chloro, and trifluoromethyl groups, which contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-nitrophenyl)-2-oxoethyl 2-[2-chloro-5-(trifluoromethyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 4-nitrophenyl isocyanate and 2-chloro-5-(trifluoromethyl)phenyl isocyanate . These intermediates are then reacted under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(4-nitrophenyl)-2-oxoethyl 2-[2-chloro-5-(trifluoromethyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and oxidizing agents such as potassium permanganate for oxidation. Substitution reactions often require nucleophiles like amines or alcohols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can produce various substituted phenyl derivatives .
Scientific Research Applications
2-(4-nitrophenyl)-2-oxoethyl 2-[2-chloro-5-(trifluoromethyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(4-nitrophenyl)-2-oxoethyl 2-[2-chloro-5-(trifluoromethyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate involves its interaction with specific molecular targets. The compound’s functional groups enable it to bind to enzymes or receptors, modulating their activity. For instance, the nitrophenyl group can participate in redox reactions, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 4-Nitrophenyl isocyanate
- 2-Chloro-5-(trifluoromethyl)phenyl isocyanate
- 1,2,4-Oxadiazole derivatives
Uniqueness
Its ability to undergo multiple types of chemical reactions and its diverse applications in various fields highlight its versatility and importance in scientific research .
Properties
Molecular Formula |
C24H12ClF3N2O7 |
---|---|
Molecular Weight |
532.8 g/mol |
IUPAC Name |
[2-(4-nitrophenyl)-2-oxoethyl] 2-[2-chloro-5-(trifluoromethyl)phenyl]-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C24H12ClF3N2O7/c25-18-8-4-14(24(26,27)28)10-19(18)29-21(32)16-7-3-13(9-17(16)22(29)33)23(34)37-11-20(31)12-1-5-15(6-2-12)30(35)36/h1-10H,11H2 |
InChI Key |
HUBKAXPPHJAMJN-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)COC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=C(C=CC(=C4)C(F)(F)F)Cl)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C(=O)COC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=C(C=CC(=C4)C(F)(F)F)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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